molecular formula C29H39N3O6 B6039369 [4-(2-Ethoxyphenyl)piperazin-1-yl]-[1-(3-phenylpropyl)piperidin-4-yl]methanone;oxalic acid

[4-(2-Ethoxyphenyl)piperazin-1-yl]-[1-(3-phenylpropyl)piperidin-4-yl]methanone;oxalic acid

Cat. No.: B6039369
M. Wt: 525.6 g/mol
InChI Key: BCJANOLQMACGEB-UHFFFAOYSA-N
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Description

[4-(2-Ethoxyphenyl)piperazin-1-yl]-[1-(3-phenylpropyl)piperidin-4-yl]methanone;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes piperazine and piperidine rings, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Ethoxyphenyl)piperazin-1-yl]-[1-(3-phenylpropyl)piperidin-4-yl]methanone;oxalic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of piperazine and piperidine derivatives, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include ethoxyphenyl and phenylpropyl groups, which are introduced through nucleophilic substitution or other organic reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of catalysts and controlled reaction environments helps in achieving the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Ethoxyphenyl)piperazin-1-yl]-[1-(3-phenylpropyl)piperidin-4-yl]methanone;oxalic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [4-(2-Ethoxyphenyl)piperazin-1-yl]-[1-(3-phenylpropyl)piperidin-4-yl]methanone;oxalic acid is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for various industrial applications, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of [4-(2-Ethoxyphenyl)piperazin-1-yl]-[1-(3-phenylpropyl)piperidin-

Properties

IUPAC Name

[4-(2-ethoxyphenyl)piperazin-1-yl]-[1-(3-phenylpropyl)piperidin-4-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O2.C2H2O4/c1-2-32-26-13-7-6-12-25(26)29-19-21-30(22-20-29)27(31)24-14-17-28(18-15-24)16-8-11-23-9-4-3-5-10-23;3-1(4)2(5)6/h3-7,9-10,12-13,24H,2,8,11,14-22H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJANOLQMACGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCN(CC3)CCCC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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